N-(Phenylsulfonyl)-N-((trifluoromethyl)thio)benzenesulfonamide
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Overview
Description
N-(Phenylsulfonyl)-N-((trifluoromethyl)thio)benzenesulfonamide is a complex organic compound characterized by the presence of sulfonyl and trifluoromethylthio groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Phenylsulfonyl)-N-((trifluoromethyl)thio)benzenesulfonamide typically involves the reaction of phenylsulfonyl chloride with a trifluoromethylthiolating agent in the presence of a base. Common bases used in this reaction include triethylamine or pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(Phenylsulfonyl)-N-((trifluoromethyl)thio)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl fluorides.
Reduction: Reduction reactions can lead to the formation of thiols or sulfides.
Substitution: The sulfonyl and trifluoromethylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens, nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA may yield sulfonic acids, while reduction with LiAlH4 may produce thiols.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis for introducing sulfonyl and trifluoromethylthio groups into molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(Phenylsulfonyl)-N-((trifluoromethyl)thio)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and trifluoromethylthio groups can modulate the compound’s binding affinity and specificity, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
N-(Phenylsulfonyl)benzenesulfonamide: Lacks the trifluoromethylthio group, which may result in different chemical and biological properties.
N-(Trifluoromethylthio)benzenesulfonamide: Lacks the phenylsulfonyl group, affecting its reactivity and applications.
Uniqueness
N-(Phenylsulfonyl)-N-((trifluoromethyl)thio)benzenesulfonamide is unique due to the presence of both sulfonyl and trifluoromethylthio groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and industrial applications.
Properties
IUPAC Name |
N-(benzenesulfonyl)-N-(trifluoromethylsulfanyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO4S3/c14-13(15,16)22-17(23(18,19)11-7-3-1-4-8-11)24(20,21)12-9-5-2-6-10-12/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJMVVZYYCGDRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(SC(F)(F)F)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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